molecular formula C10H12FNO2 B13375091 N-(2-fluorobenzyl)-beta-alanine

N-(2-fluorobenzyl)-beta-alanine

Cat. No.: B13375091
M. Wt: 197.21 g/mol
InChI Key: BCGASGNRAQZWAV-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-beta-alanine is a synthetic β-amino acid derivative characterized by a β-alanine backbone substituted with a 2-fluorobenzyl group at the nitrogen atom. β-Alanine itself (3-aminopropanoic acid, CAS 107-95-9) is a non-proteinogenic amino acid involved in pantothenic acid (vitamin B5) and coenzyme A biosynthesis . The introduction of the 2-fluorobenzyl moiety enhances the compound’s lipophilicity and metabolic stability compared to unmodified β-alanine, making it a candidate for pharmaceutical and biochemical applications. Potential applications include enzyme inhibition, receptor modulation, or as a building block in peptidomimetics, as seen in structurally related quinazolinyl-beta-alaninamide derivatives .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

BCGASGNRAQZWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-beta-alanine typically involves the reaction of 2-fluorobenzylamine with beta-alanine under specific conditions. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The fluorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products:

    Oxidation: 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: 2-fluorobenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorobenzyl)-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-beta-alanine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituent Key Features References
N-(2-Fluorobenzyl)-beta-alanine 2-Fluorobenzyl Enhanced lipophilicity; potential metabolic stability due to fluorine atom.
Beta-alanine None Endogenous role in CoA biosynthesis; dietary supplement for carnosine synthesis.
N-Benzyl-beta-alanine Benzyl Increased lipophilicity; used in peptide synthesis.
N-(2-Fluorobenzoyl)-beta-alanine 2-Fluorobenzoyl Carbamate linkage; potential for altered receptor binding.
BMAA (β-N-methylamino-L-alanine) Methylamino and L-configuration Neurotoxic; targets NMDA receptors.

Functional Comparisons

  • Metabolic Pathways: Beta-alanine is biosynthesized in yeast via ALD2 and ALD3 aldehyde dehydrogenases, converting 3-aminopropanal to β-alanine . BMAA and BOAA, neurotoxic β-amino acids, disrupt glutamate receptors but lack fluorine-mediated stability .
  • Biological Activity: Beta-alanine: Enhances muscle carnosine levels, delaying fatigue during high-intensity exercise . this compound: The 2-fluorobenzyl group may improve blood-brain barrier penetration or receptor affinity compared to non-fluorinated analogues, though direct data are lacking. BMAA/BOAA: Exhibit EC50 values of 1 mM and 20 µM, respectively, for neuronal toxicity, highlighting the impact of substituents (methylamino vs. oxalylamino) on potency and receptor specificity (NMDA vs. non-NMDA) .
  • For example, the 2-fluorobenzyl group in related compounds generates diagnostic fragments (e.g., m/z = 109.0448) in mass spectrometry, aiding analytical identification .

Biological Activity

N-(2-fluorobenzyl)-beta-alanine (FBAL) is an intriguing compound that has garnered attention for its potential biological activities, particularly in relation to its role as a substrate for bile acid conjugation and its implications in metabolic processes. This article delves into the biological activity of FBAL, presenting research findings, case studies, and relevant data.

FBAL is a fluorinated derivative of beta-alanine, which plays a significant role in various biochemical pathways. The introduction of the fluorine atom alters the compound's properties, enhancing its interaction with biological systems. Recent studies have indicated that FBAL can serve as a substrate for bile acid conjugating enzymes, specifically bile acid CoA:amino acid:N-acyltransferase. This enzyme catalyzes the formation of FBAL-cholate, a conjugate that demonstrates comparable affinity to taurine and glycine conjugates, suggesting its potential importance in bile acid metabolism .

2. Enzymatic Activity and Kinetics

The enzymatic kinetics of FBAL reveal critical insights into its biological activity:

  • Km Values : The Michaelis-Menten constant (Km) for FBAL was determined to be 1.45 mM, indicating a high affinity for the conjugating enzyme compared to glycine (6.45 mM) and similar to taurine (1.32 mM).
  • Inhibition Studies : Competitive inhibition studies showed that taurine and glycine can inhibit the formation of FBAL-cholate with Ki values of 1.27 mM and 4.47 mM, respectively .

These findings suggest that FBAL may play a significant role in modifying bile acid profiles in patients undergoing treatment with fluorinated compounds like 5-fluorouracil.

3.1 Cancer Metabolism

FBAL's role in cancer metabolism has been highlighted through studies examining its effects on cancer cell lines. The compound's ability to influence lipid metabolism is particularly relevant in the context of severe diseases such as cancer and obesity . The alteration in lipid profiles due to FBAL metabolism may contribute to tumor progression or suppression.

3.2 Gut Microbiota Interaction

Recent research has shown that human gut microbiota can metabolize fluorinated compounds, including FBAL. Specific gut microbial enzymes have demonstrated the capability to cleave carbon-fluorine bonds, indicating a potential pathway for detoxification or bioactivation of fluorinated drugs . This interaction emphasizes the importance of considering gut microbiota when evaluating the biological effects of fluorinated compounds.

Case Study 1: Bile Acid Conjugation in Cancer Patients

A study involving cancer patients receiving 5-fluorouracil treatment revealed that FBAL-bile acid conjugates were significant metabolites found in bile samples. This suggests that FBAL may influence drug metabolism and efficacy in cancer therapies .

Case Study 2: Fluorinated Drug Metabolism

Another investigation focused on the enzymatic activity of gut microbes on fluorinated amino acids, including FBAL. The study identified novel defluorinases capable of hydrolyzing fluorinated substrates under both aerobic and anaerobic conditions, showcasing the potential for microbial biotransformation to affect drug metabolism .

5. Data Summary

Parameter FBAL Taurine Glycine
Km (mM)1.451.326.45
Ki (mM)-1.274.47
Enzyme AffinityComparableHigher affinityLower affinity

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